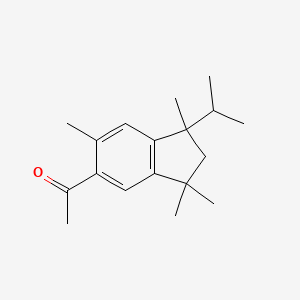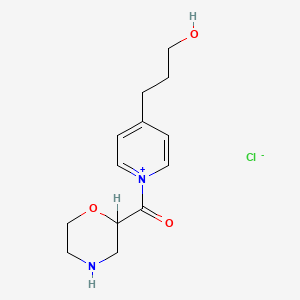
4-(3-Hydroxypropyl)-1-(morpholinecarbonyl)pyridinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Hydroxypropyl)-1-(morpholinecarbonyl)pyridinium chloride is a heterocyclic organic compound It is known for its unique structure, which includes a pyridinium ring substituted with a hydroxypropyl group and a morpholinecarbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxypropyl)-1-(morpholinecarbonyl)pyridinium chloride typically involves the reaction of 4-(3-hydroxypropyl)pyridine with morpholine and a suitable chlorinating agent. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the reaction conditions.
化学反応の分析
Types of Reactions
4-(3-Hydroxypropyl)-1-(morpholinecarbonyl)pyridinium chloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridinium ring can be reduced to form piperidine derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield 4-(3-oxopropyl)-1-(morpholinecarbonyl)pyridinium chloride.
科学的研究の応用
4-(3-Hydroxypropyl)-1-(morpholinecarbonyl)pyridinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 4-(3-Hydroxypropyl)-1-(morpholinecarbonyl)pyridinium chloride involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the pyridinium ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(3-Hydroxypropyl)morpholine: This compound shares the hydroxypropyl group but lacks the pyridinium ring.
1-(Morpholinecarbonyl)pyridinium chloride: This compound has the pyridinium ring and morpholinecarbonyl group but lacks the hydroxypropyl group.
Uniqueness
4-(3-Hydroxypropyl)-1-(morpholinecarbonyl)pyridinium chloride is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
63629-89-0 |
|---|---|
分子式 |
C13H19ClN2O3 |
分子量 |
286.75 g/mol |
IUPAC名 |
[4-(3-hydroxypropyl)pyridin-1-ium-1-yl]-morpholin-2-ylmethanone;chloride |
InChI |
InChI=1S/C13H19N2O3.ClH/c16-8-1-2-11-3-6-15(7-4-11)13(17)12-10-14-5-9-18-12;/h3-4,6-7,12,14,16H,1-2,5,8-10H2;1H/q+1;/p-1 |
InChIキー |
ABKNSSSQNATKAE-UHFFFAOYSA-M |
正規SMILES |
C1COC(CN1)C(=O)[N+]2=CC=C(C=C2)CCCO.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


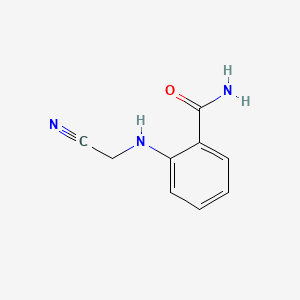


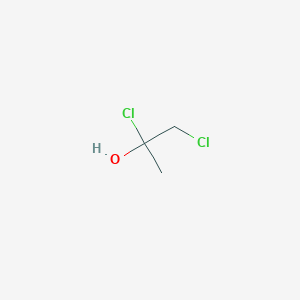

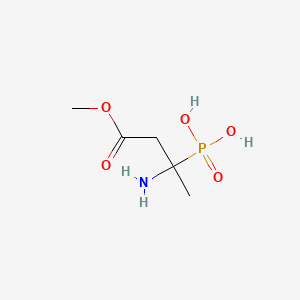
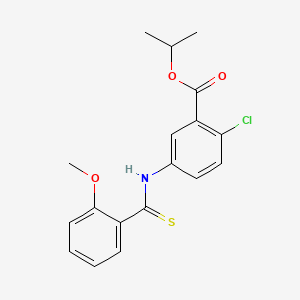
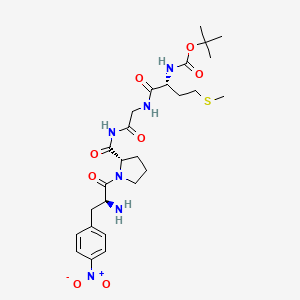
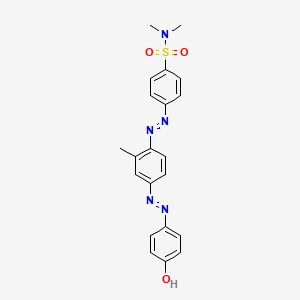
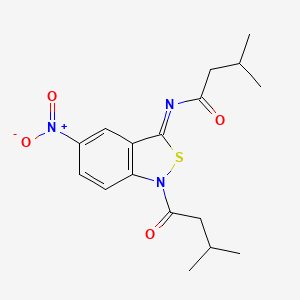

![1,2,3,4,5-pentachloro-6-[2,3,4,5-tetrachloro-6-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene](/img/structure/B15180896.png)

